ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a complex heterocyclic architecture:
- Core structure: A fused cyclopenta[b]thiophene ring system, providing rigidity and planar geometry.
- Substituents: A pyrido[1,2-a][1,3,5]triazin-4-one moiety linked via a thioether (-S-) group. An ethyl ester group at position 3 of the thiophene ring. A propanamido bridge connecting the thioether and cyclopenta[b]thiophene units. The compound’s design likely aims to optimize interactions with biological targets through hydrogen bonding (via the amide and ester groups) and π-π stacking (via aromatic systems) .
Properties
IUPAC Name |
ethyl 2-[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-4-29-19(27)15-13-8-5-9-14(13)31-18(15)23-17(26)12(3)30-20-22-16-11(2)7-6-10-25(16)21(28)24-20/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILXIPQHBRMMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC(=O)N4C=CC=C(C4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on various research findings, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O3S |
| Molecular Weight | 279.31 g/mol |
| CAS Number | 306978-89-2 |
| Boiling Point | 397.7 ± 44.0 °C (Predicted) |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) |
| pKa | -3.32 ± 0.40 (Predicted) |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The core structure includes a pyrido[1,2-a][1,3,5]triazin moiety which is known for its ability to modulate enzyme activity and influence various signaling pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For instance, related compounds have demonstrated IC50 values comparable to established inhibitors like physostigmine .
Antimicrobial Activity
Several studies have reported that derivatives of the triazine scaffold show moderate to significant antimicrobial properties. These compounds often exhibit enhanced antibacterial activity correlated with increased lipophilicity .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Analogous compounds have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in the inflammatory response .
Case Studies
- Inhibition of Cholinesterases : A study on similar triazine-based compounds revealed effective inhibition of BChE with an IC50 of approximately 46.42 μM, indicating potential use in treating conditions like Alzheimer's disease .
- Antimicrobial Testing : In vitro tests on derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The compounds' effectiveness was linked to their structural lipophilicity .
Research Findings
Recent research has focused on the synthesis and characterization of this compound. The synthesis typically involves multi-step organic reactions including cyclization and nucleophilic substitution .
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Research
Compound from : 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones
- Core structure: Pyrimido-triazinone fused ring system.
- Key differences :
- Lacks the cyclopenta[b]thiophene and thioether-propanamido linker present in the target compound.
- Features a thioxo (C=S) group instead of a thioether (C-S-C) bridge.
- Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli, attributed to the thioxo group’s electrophilicity and aryl substituent hydrophobicity .
- Inference for target compound : The thioether in the target may offer enhanced metabolic stability compared to thioxo, but reduced electrophilicity could diminish direct antimicrobial effects.
Diethyl Dicarboxylate Derivatives ( and )
Compound 1l (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Compound 2d (): Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Key observations :
Nucleoside Analogs ()
Compound 9 () : A complex nucleoside derivative with a tert-butyldimethylsilyl (TBDMS)-protected sugar and thio-modified pyrimidine.
- Core structure : Tetrahydrofuran (sugar) linked to a modified pyrimidine.
- Comparison with target compound: Both contain sulfur (thioether in target vs. thio-modified base in Compound 9). The target lacks the sugar-phosphate backbone critical for nucleoside activity. Compound 9’s TBDMS group enhances lipophilicity, whereas the target’s methyl-pyrido-triazinone may balance hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
